
Einecs 303-690-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H24NNa3O6P2 and a molecular weight of 397.23 g/mol. It is a white solid that is highly soluble in water . This compound is primarily used as a corrosion inhibitor, scale inhibitor, and water treatment agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 3,5,5-trimethylhexylamine is reacted with formaldehyde to form an intermediate imine.
Step 2: The intermediate imine is then reacted with phosphorous acid to form the final product, trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate.
Industrial Production Methods
In industrial settings, the production of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is carried out in large reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can undergo substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment and corrosion inhibition .
Aplicaciones Científicas De Investigación
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in water treatment processes to prevent scale formation and corrosion.
Mecanismo De Acción
The mechanism of action of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . The compound interacts with metal ions through its phosphonate groups, forming stable complexes that are soluble in water .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Triammonium hydrogen ((dodecylimino)bis(methylene))diphosphonate
Uniqueness
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides it with high solubility in water and effective chelating properties. This makes it particularly suitable for applications in water treatment and corrosion inhibition compared to other similar compounds.
Propiedades
Número CAS |
94201-99-7 |
|---|---|
Fórmula molecular |
C11H24NNa3O6P2 |
Peso molecular |
397.23 g/mol |
Nombre IUPAC |
trisodium;hydron;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
Clave InChI |
NTDFHCTXJNJLIR-UHFFFAOYSA-K |
SMILES canónico |
[H+].CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


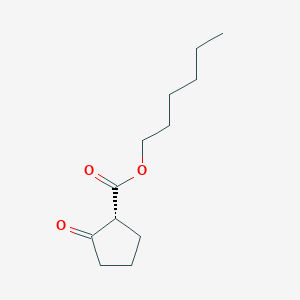
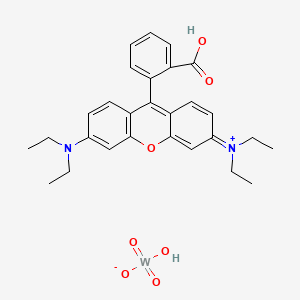

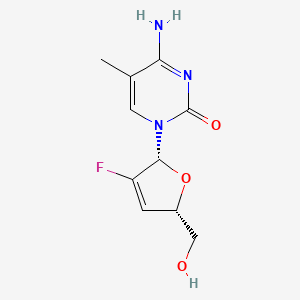
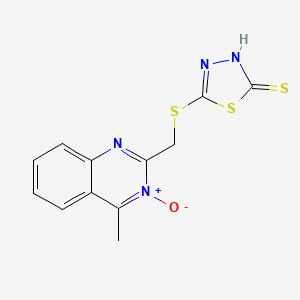

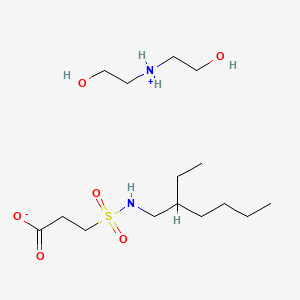
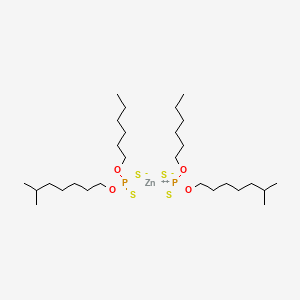
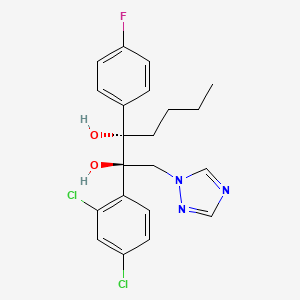
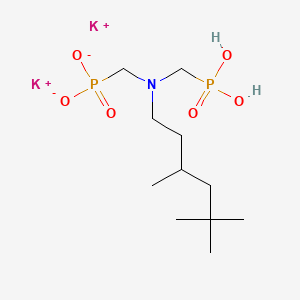

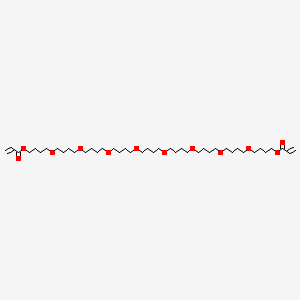

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
